molecular formula C13H8Cl2FNO B5846043 2,3-dichloro-N-(4-fluorophenyl)benzamide

2,3-dichloro-N-(4-fluorophenyl)benzamide

Cat. No.: B5846043
M. Wt: 284.11 g/mol
InChI Key: ZQRRFYBJZLKQFM-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(4-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 3-positions and an N-linked 4-fluorophenyl group. The chlorine and fluorine substituents influence electronic properties, lipophilicity, and intermolecular interactions, which are critical for applications in drug design and crystallography .

Properties

IUPAC Name

2,3-dichloro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-11-3-1-2-10(12(11)15)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRFYBJZLKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-fluorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Catalysts like palladium on carbon or Raney nickel are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2,3-Dichloro-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly alter molecular properties. A comparative analysis is provided below:

Compound Name Substituents (Benzamide Ring) N-Linked Aryl Group Key Properties/Applications Reference
2,3-Dichloro-N-(4-fluorophenyl)benzamide 2,3-Cl₂ 4-F-C₆H₄ High lipophilicity; potential bioactivity [5, 20]
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-F 2,3-F₂-C₆H₃ Coplanar aromatic rings; strong amide H-bonding [3, 4]
2-Chloro-N-(2,3-dichlorophenyl)benzamide 2-Cl 2,3-Cl₂-C₆H₃ Enhanced crystallinity; pesticide applications [20]
1c (Pyridazinone derivative) 2,3-Cl₂ 4-F-C₆H₄ + pyridazinone Cardiotonic activity; improved solubility [5]
Etobenzanid 4-(ethoxymethoxy) 2,3-Cl₂-C₆H₃ Pesticide use; ethoxymethoxy enhances stability [14]

Key Observations :

  • Bioactivity: The pyridazinone derivative (1c) demonstrates cardiotonic activity, suggesting that fused heterocycles can augment pharmacological effects .
  • Crystallinity : Fluorinated analogs like Fo23 exhibit planar aromatic systems and robust hydrogen-bonding networks, whereas dichloro derivatives may prioritize van der Waals interactions .
Crystallographic and Structural Insights
  • Fo23 : Exhibits a nearly coplanar arrangement of aromatic rings (interplanar angle = 0.5°) with amide···amide hydrogen bonds along the a-axis. Fluorine participates in C–H···F interactions, stabilizing the lattice .
  • Dichloro Analogs : Chlorine’s larger atomic radius may disrupt coplanarity, leading to twisted conformations (e.g., 23° tilt in Fo23’s amide group) and altered packing efficiencies .

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